Clazosentan sodium
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Overview
Description
Clazosentan sodium is a small molecule that functions as an endothelin A receptor antagonist. It is primarily developed by Idorsia Pharmaceuticals for the prevention of cerebral vasospasm and associated delayed cerebral ischemia and cerebral infarctions following aneurysmal subarachnoid hemorrhage . This compound has been approved in Japan for these specific medical applications .
Preparation Methods
The synthesis of clazosentan sodium involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic routes typically involve the use of organic solvents and reagents to achieve the desired chemical transformations. Industrial production methods focus on optimizing yield and purity while ensuring safety and cost-effectiveness .
Chemical Reactions Analysis
Clazosentan sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Clazosentan sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study endothelin receptor antagonism and related chemical reactions.
Biology: It helps in understanding the role of endothelin receptors in various biological processes.
Medicine: It is used in clinical research to develop treatments for cerebral vasospasm and related conditions.
Industry: It is employed in the pharmaceutical industry for the development of new drugs targeting endothelin receptors
Mechanism of Action
Clazosentan sodium exerts its effects by selectively antagonizing the endothelin A receptor. This receptor is involved in vasoconstriction and other physiological processes. By inhibiting this receptor, this compound helps to prevent cerebral vasospasm and reduce the risk of cerebral ischemia following aneurysmal subarachnoid hemorrhage .
Comparison with Similar Compounds
Clazosentan sodium is unique in its high selectivity for the endothelin A receptor. Similar compounds include:
Bosentan: Another endothelin receptor antagonist, but it is less selective and targets both endothelin A and B receptors.
Ambrisentan: A selective endothelin A receptor antagonist, but with different pharmacokinetic properties.
Macitentan: A dual endothelin receptor antagonist with a longer half-life.
This compound stands out due to its specific application in preventing cerebral vasospasm and its favorable pharmacokinetic profile .
Properties
CAS No. |
503271-02-1 |
---|---|
Molecular Formula |
C25H21N9Na2O6S |
Molecular Weight |
621.5 g/mol |
IUPAC Name |
disodium;[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridin-4-yl]pyrimidin-4-yl]-(5-methylpyridin-2-yl)sulfonylazanide |
InChI |
InChI=1S/C25H21N9O6S.2Na/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23;;/h3-10,13-14,35H,11-12H2,1-2H3;;/q-2;2*+1 |
InChI Key |
PZNSONUYVNYXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)[N-]C2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NN=N[N-]4)OCCO)OC5=CC=CC=C5OC.[Na+].[Na+] |
Origin of Product |
United States |
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